molecular formula C21H19N5O4 B2727497 N-(benzo[d][1,3]dioxol-5-yl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358415-66-3

N-(benzo[d][1,3]dioxol-5-yl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2727497
CAS RN: 1358415-66-3
M. Wt: 405.414
InChI Key: YUYDUVLMERKPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H19N5O4 and its molecular weight is 405.414. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Inotropic Activity

Research on derivatives of triazoloquinoxaline, which share structural similarities with the compound , has focused on their synthesis and positive inotropic activity. These compounds have been evaluated in isolated rabbit heart preparations to measure their effect on left atrium stroke volume, showing favorable activity compared to standard drugs like milrinone. Such studies indicate potential applications in developing cardiac therapies (Zhang et al., 2008).

Diversified Synthesis

A diversified synthesis approach has been used to create 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives. This method facilitates the rapid assembly of structurally varied and complex fused tricyclic scaffolds, highlighting the compound's relevance in synthetic chemistry and drug discovery (An et al., 2017).

Antimalarial and COVID-19 Research

Compounds with quinoxaline moieties have been investigated for their antimalarial activity and explored for potential applications in COVID-19 drug development. Theoretical calculations and molecular docking studies have been employed to assess their effectiveness, suggesting these compounds might have broader pharmacological applications (Fahim & Ismael, 2021).

Anticonvulsant Agents

Research has also been conducted on triazoloquinoxaline derivatives for their potential anticonvulsant properties. Synthesis and evaluation of these compounds have shown promising results in models of induced convulsions, indicating their potential use in treating seizure disorders (Alswah et al., 2013).

Antimicrobial Activity

Some novel derivatives have been studied for their antimicrobial activity, showcasing the versatility of these compounds in combating infections caused by bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Hassan, 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-12(2)19-23-24-20-21(28)25(14-5-3-4-6-15(14)26(19)20)10-18(27)22-13-7-8-16-17(9-13)30-11-29-16/h3-9,12H,10-11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYDUVLMERKPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.